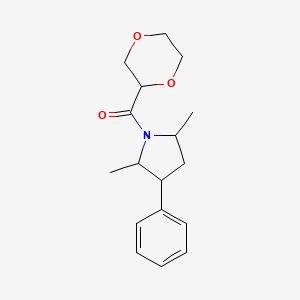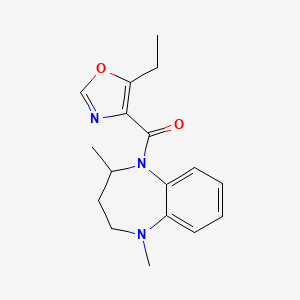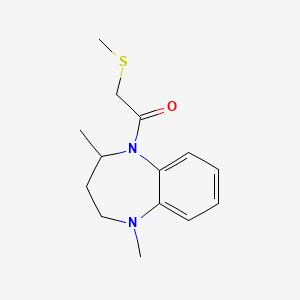
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, also known as DIMBOA-Me, is a naturally occurring compound that belongs to the group of benzoxazinoids. It is found in many cereal crops, including wheat, maize, and rye, as well as in other plants such as broccoli and cauliflower. DIMBOA-Me has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms.
作用機序
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in insects and fungi. It has been shown to inhibit the activity of chitinase, an enzyme involved in the synthesis of chitin, a major component of insect exoskeletons. This leads to the disruption of insect growth and development. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been shown to inhibit the activity of various fungal enzymes, leading to the disruption of fungal cell walls and cell membranes.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been found to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis or cell death in cancer cells.
実験室実験の利点と制限
One of the advantages of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone in lab experiments is its natural origin, which makes it a potential alternative to synthetic pesticides and other chemicals. However, one of the limitations of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is its low solubility in water, which may make it difficult to use in certain experiments. In addition, the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone can be complex and time-consuming, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone. One area of research is the development of new methods for the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, which may make it more accessible for use in lab experiments and other applications. Another area of research is the study of the mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, which may lead to the development of new insecticides and antifungal agents. Finally, the study of the potential anti-cancer properties of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone may lead to the development of new cancer treatments.
合成法
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone involves several steps, including the extraction of the compound from its natural source, purification, and chemical modification. The most common method for the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is through the methylation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using diazomethane. The resulting compound is then purified using chromatography to obtain pure (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone.
科学的研究の応用
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms. It has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In addition, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.
特性
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-2-3-13-14(10-11)19-9-6-16(13)15(17)12-4-7-18-8-5-12/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRCSNDCIBHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

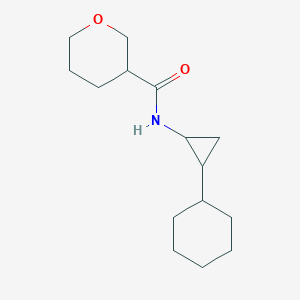
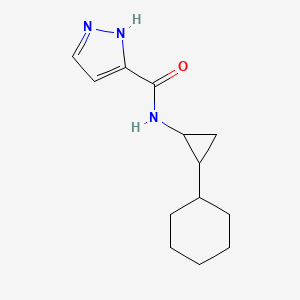

![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
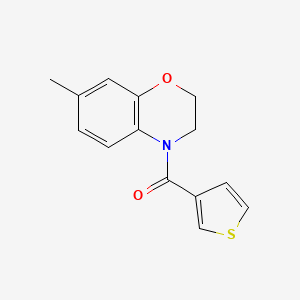
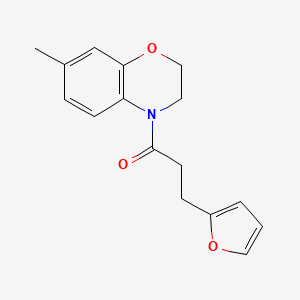

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

